molecular formula C20H18Cl2N2O4S B15033658 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B15033658
M. Wt: 453.3 g/mol
InChI Key: XIUAXNREUDCVTH-UHFFFAOYSA-N
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Description

N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may disrupt the energetics of Mycobacterium tuberculosis by affecting its cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18Cl2N2O4S

Molecular Weight

453.3 g/mol

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H18Cl2N2O4S/c1-26-16-8-12(9-17(27-2)18(16)28-3)19(25)24-20-23-10-14(29-20)7-11-6-13(21)4-5-15(11)22/h4-6,8-10H,7H2,1-3H3,(H,23,24,25)

InChI Key

XIUAXNREUDCVTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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